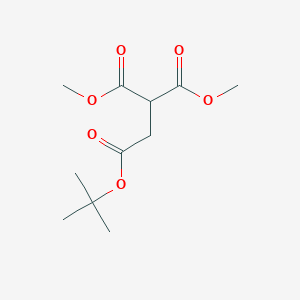
2-(tert-Butoxycarbonyl)malonic acid dimethyl ester
Descripción general
Descripción
2-(tert-Butoxycarbonyl)malonic acid dimethyl ester is a chemical compound used in organic synthesis . It’s a reagent specifically used in a reaction which converts alkyl halides to carboxylic acids called the Malonic Ester Synthesis .
Synthesis Analysis
The synthesis of 2-(tert-Butoxycarbonyl)malonic acid dimethyl ester involves a process known as the Malonic Ester Synthesis . This process involves the deprotonation of the ester to form an enolate, followed by an S N2 reaction of the enolate with an alkyl halide to form a new C-C bond . After this, the ester undergoes acidic hydrolysis to give a carboxylic acid . A large-scale synthesis of monomethyl malonate and monoethyl malonate has been reported, which applies the selective monohydrolysis of symmetric diesters .Molecular Structure Analysis
The molecular structure of 2-(tert-Butoxycarbonyl)malonic acid dimethyl ester involves a carbon atom that is directly adjacent to two carbonyl groups . This carbon atom can be alkylated at the alpha position during the Malonic Ester Synthesis .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of 2-(tert-Butoxycarbonyl)malonic acid dimethyl ester is the Malonic Ester Synthesis . This reaction involves the conversion of a compound with a general structural formula into a carboxylic acid with a different structural formula .Mecanismo De Acción
The mechanism of action for the synthesis of 2-(tert-Butoxycarbonyl)malonic acid dimethyl ester involves several steps. First, the ester is deprotonated to form an enolate . This enolate then undergoes an S N2 reaction with an alkyl halide to form a new C-C bond . After this, the ester undergoes acidic hydrolysis to give a carboxylic acid . Finally, one of the carboxylic acids is removed through a decarboxylation step .
Direcciones Futuras
The future directions for the use of 2-(tert-Butoxycarbonyl)malonic acid dimethyl ester in organic synthesis are promising. A recent study has developed a more efficient and sustainable method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to the batch method .
Propiedades
IUPAC Name |
2-O-tert-butyl 1-O,1-O-dimethyl ethane-1,1,2-tricarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O6/c1-11(2,3)17-8(12)6-7(9(13)15-4)10(14)16-5/h7H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMLOQHPXARKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2-Ethanetricarboxylic acid, 2-(1,1-dimethylethyl)1,1-dimethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




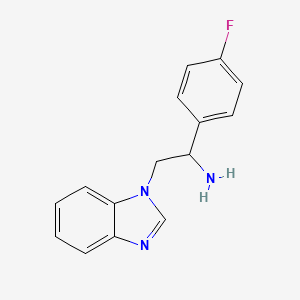

![[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride](/img/structure/B3306563.png)
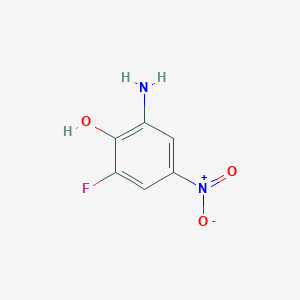

![2-Chloro-7-nitrobenzo[d]oxazole](/img/structure/B3306593.png)
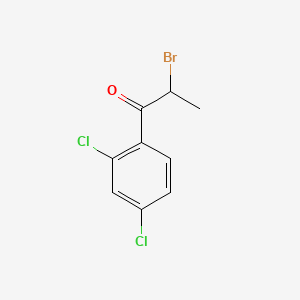
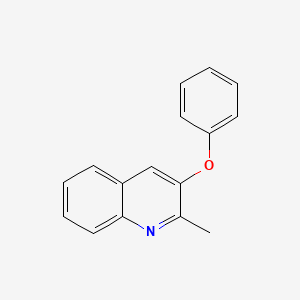
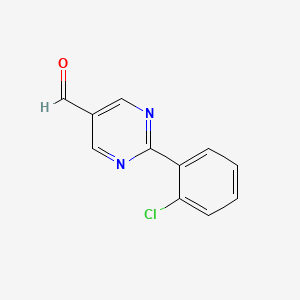
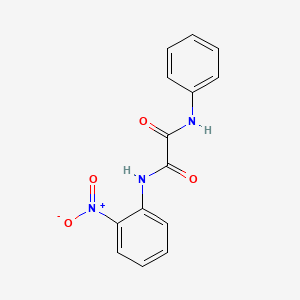

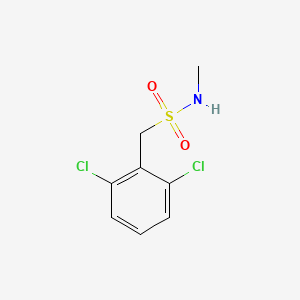
![3-(4-Bromophenyl)sulfonyl-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B3306655.png)